Cas no 1806889-83-7 (3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid)

3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid is a highly functionalized pyridine derivative, notable for its versatile reactivity in organic synthesis. The presence of electron-withdrawing groups, including the cyano, difluoromethyl, and nitro substituents, enhances its utility as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The carboxylic acid moiety further broadens its applicability, enabling facile derivatization via esterification, amidation, or other coupling reactions. Its structural features contribute to its stability and compatibility with a range of reaction conditions, making it a valuable building block for heterocyclic chemistry and drug discovery applications.
3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid structure
1806889-83-7 structure
Product Name:3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid
CAS No:1806889-83-7
MF:C8H3F2N3O4
MW:243.123928308487
CID:4878906
Update Time:2025-06-08

3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid
    • Inchi: 1S/C8H3F2N3O4/c9-6(10)5-3(2-11)1-4(8(14)15)7(12-5)13(16)17/h1,6H,(H,14,15)
    • InChI Key: ZQMGMARXJKDZHY-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=CC(C(=O)O)=C([N+](=O)[O-])N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 375
  • XLogP3: 0.9
  • Topological Polar Surface Area: 120

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038959-250mg
3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid
1806889-83-7 95%
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Alichem
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Additional information on 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid

Introduction to 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid (CAS No. 1806889-83-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid, identified by the CAS number 1806889-83-7, is a structurally sophisticated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The compound’s molecular framework integrates multiple functional groups, including a cyano group, a difluoromethyl moiety, and a nitro substituent, which collectively contribute to its versatile reactivity and potential biological activity. This introduction delves into the compound’s chemical properties, synthetic methodologies, and its emerging applications in drug discovery, emphasizing recent advancements that highlight its significance in modern medicinal chemistry.

The structural composition of 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid encompasses a pyridine core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The presence of the cyano group at the 3-position introduces a polar site for hydrogen bonding interactions, while the difluoromethyl group at the 2-position enhances lipophilicity and metabolic stability, key factors in drug design. The nitro group at the 6-position serves as a versatile handle for further derivatization through reduction or diazotization reactions, enabling the synthesis of diverse analogues for pharmacological evaluation.

Recent studies have highlighted the compound’s potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in developing kinase inhibitors, where the pyridine scaffold and electron-withdrawing groups facilitate binding to target proteins with high affinity. The electron-deficient nature of the nitro and cyano groups, coupled with the lipophilic influence of the difluoromethyl moiety, makes this compound an attractive candidate for modulating enzyme activity. Specifically, investigations have demonstrated its role in generating inhibitors targeting aberrant signaling pathways implicated in cancer and inflammatory diseases.

The synthetic accessibility of 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid is another critical factor contributing to its widespread adoption in research settings. Modern synthetic protocols have been optimized to achieve high yields and purity, often leveraging multi-step reactions that incorporate palladium-catalyzed cross-coupling or nucleophilic substitution strategies. These methodologies not only streamline production but also allow for rapid modification of the core scaffold, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently. The compound’s stability under various reaction conditions further enhances its appeal as a building block for complex molecular architectures.

In the realm of drug discovery, 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid has been incorporated into libraries designed for high-throughput screening (HTS). Its unique combination of functional groups provides multiple points of interaction with biological targets, increasing the likelihood of identifying lead compounds with desired pharmacokinetic profiles. Preliminary data suggest that derivatives of this scaffold exhibit promising activity against bacterial infections and viral pathogens, underscoring their therapeutic relevance. Furthermore, computational modeling studies have predicted favorable binding modes within protein active sites, reinforcing its potential as a starting point for next-generation therapeutics.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated, and the difluoromethyl group in 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid exemplifies this trend. Fluoro-substituents are renowned for their ability to modulate metabolic stability, binding affinity, and pharmacological efficacy. In this context, the difluoromethyl moiety contributes to improved bioavailability by enhancing lipophilicity while minimizing susceptibility to enzymatic degradation. This characteristic has been leveraged in designing antiviral agents where prolonged circulation times are critical for therapeutic success. Recent patents highlight innovative applications of fluorinated pyridines in addressing unmet medical needs.

The nitro group present in 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid also plays a pivotal role in its reactivity and function. Historically, nitroaromatic compounds have been extensively studied for their antimicrobial properties; however, recent advances have expanded their utility beyond traditional applications. Researchers are now exploiting redox-active nitro groups to develop prodrugs that release active species upon cellular uptake or enzymatic cleavage. Such strategies hold promise for enhancing therapeutic outcomes while reducing systemic toxicity. The adaptability of this functional group makes it an invaluable tool in medicinal chemistry innovation.

Future directions involving 3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid are likely to focus on expanding its applications into neglected areas such as neurodegenerative diseases and rare genetic disorders. The compound’s ability to interact with multiple biological pathways suggests broad therapeutic potential beyond current paradigms. Collaborative efforts between academia and industry are expected to drive novel synthetic routes and mechanistic studies aimed at unlocking its full potential as a pharmacological building block.

In conclusion,3-Cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylic acid (CAS No. 1806889-83-7) represents a cornerstone molecule in contemporary drug discovery efforts. Its structural versatility combined with synthetic tractability has positioned it as a valuable asset for chemists seeking innovative solutions to complex medical challenges. As research progresses,this compound will undoubtedly continue to inspire breakthroughs across multiple disciplines within chemical biology and medicinal chemistry,underscoring its enduring significance.

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